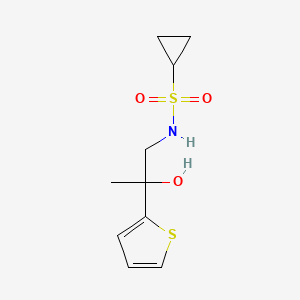

N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S2/c1-10(12,9-3-2-6-15-9)7-11-16(13,14)8-4-5-8/h2-3,6,8,11-12H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWFNSHLPPXZEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1CC1)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopropanesulfonamide typically involves the reaction of a thiophene derivative with a cyclopropanesulfonamide precursor under specific conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Ethers or esters.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopropanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The thiophene moiety may interact with enzymes or receptors, leading to modulation of biological processes. The sulfonamide group can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

- Target Compound: Combines a cyclopropanesulfonamide core with a hydroxypropyl-thiophene substituent.

- Compound d: (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide.

- Compound e: (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate. Includes a tosylate group, enhancing solubility, and a tetrahydronaphthalene-thiophene hybrid structure .

- Compound f : (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine. Contains dual thiophenylethyl groups, likely increasing lipophilicity and π-π interactions .

Physicochemical and Electronic Properties

- Cyclopropane vs. Aromatic Backbones : The target compound’s cyclopropane sulfonamide may confer higher strain energy (~27 kcal/mol for cyclopropane) compared to the tetrahydronaphthalene systems in Compounds d–f, influencing stability and reactivity .

- Solubility : Compound e’s tosylate group improves aqueous solubility relative to the target compound’s neutral sulfonamide, which may exhibit moderate solubility dependent on pH .

Computational Insights

Density-functional theory (DFT) studies (e.g., Becke’s hybrid functional) suggest that exact-exchange terms improve predictions of thermochemical properties like atomization energies (average error: 2.4 kcal/mol) . Applying these methods, the target compound’s cyclopropane ring may exhibit unique electron density distributions compared to the more saturated systems in Compounds d–f, affecting its redox behavior and intermolecular interactions .

Data Table: Structural and Functional Comparison

Research Findings and Methodological Insights

- Crystallographic Analysis : Tools like SHELX and Mercury enable precise determination of molecular conformations and packing patterns. For instance, Mercury’s void visualization could assess the target compound’s crystal packing efficiency versus the bulkier Compounds d–f .

- Thermochemical Accuracy : Becke’s DFT functional () and Lee-Yang-Parr correlation () provide frameworks for predicting bond dissociation energies or solubility parameters, critical for comparing stability across these sulfonamide derivatives .

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopropanesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 283.4 g/mol. It features a cyclopropanesulfonamide core, which is known for its diverse biological activities.

Structural Representation

- IUPAC Name : this compound

- InChIKey : DFMUVYQRRADFLB-UHFFFAOYSA-N

- SMILES : CCCC(CCC)C(=O)NCC(C)(C1=CC=CS1)O

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through the inhibition of specific enzymes and pathways involved in disease processes. For instance, studies on thiophene derivatives have shown their ability to inhibit HCV NS5B polymerase, impacting viral replication in vitro .

Antimicrobial Activity

Thiophene-based compounds have been noted for their antimicrobial properties. A review highlighted that 2-hydroxythiobenzanilides and related compounds demonstrate significant antibacterial effects, suggesting that this compound may also possess similar properties .

Case Studies

- HCV Inhibition : A study demonstrated that thiophene derivatives could inhibit HCV replication in Huh-7 cells, indicating potential therapeutic applications for liver diseases .

- Antimicrobial Properties : Another investigation into substituted thiobenzanilides revealed their efficacy against various bacterial strains, supporting the notion that similar structural motifs in this compound could yield beneficial antimicrobial effects .

Data Table: Biological Activity Summary

Structure-Activity Relationship (SAR)

Studies on related compounds have provided insights into the SAR, revealing that substitutions on the thiophene ring significantly affect biological activity. The presence of hydroxyl groups enhances solubility and bioavailability, making these compounds more effective as therapeutic agents.

Future Directions

Further research is warranted to explore the full potential of this compound in clinical settings. Investigations should focus on:

- Comprehensive pharmacokinetic studies

- In vivo efficacy assessments

- Exploration of synergistic effects with other antimicrobial agents

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.